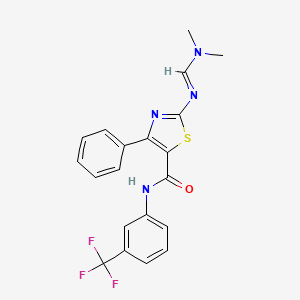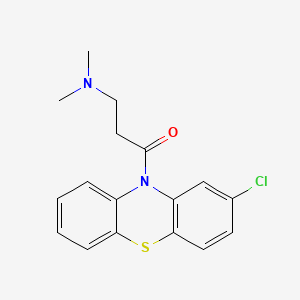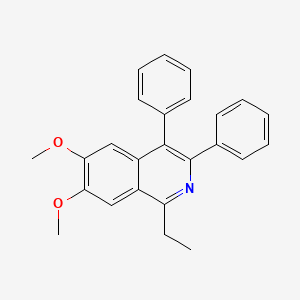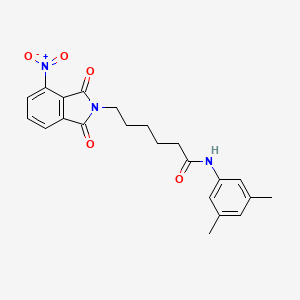![molecular formula C25H21NO3 B11681261 2-[6-(2,4-Dimethoxyphenyl)-4-phenylpyridin-2-yl]phenol](/img/structure/B11681261.png)
2-[6-(2,4-Dimethoxyphenyl)-4-phenylpyridin-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(2,4-Dimethoxyphenyl)-4-phenylpyridin-2-yl]phenol is an organic compound with a complex structure that includes a pyridine ring substituted with phenyl and dimethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2,4-Dimethoxyphenyl)-4-phenylpyridin-2-yl]phenol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(2,4-Dimethoxyphenyl)-4-phenylpyridin-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[6-(2,4-Dimethoxyphenyl)-4-phenylpyridin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-[6-(2,4-Dimethoxyphenyl)-4-phenylpyridin-2-yl]phenol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Allyl-2,6-dimethoxyphenol: Known for its use as a flavoring agent and in the production of other phenolic compounds.
2,6-Dimethoxyphenol: Used in various chemical reactions and as a precursor for other compounds.
Uniqueness
2-[6-(2,4-Dimethoxyphenyl)-4-phenylpyridin-2-yl]phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with phenyl and dimethoxyphenyl groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C25H21NO3 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
2-[6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl]phenol |
InChI |
InChI=1S/C25H21NO3/c1-28-19-12-13-21(25(16-19)29-2)23-15-18(17-8-4-3-5-9-17)14-22(26-23)20-10-6-7-11-24(20)27/h3-16,27H,1-2H3 |
InChI-Schlüssel |
XUVBQIJZUNYUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(biphenyl-4-yl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11681182.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681184.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11681185.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11681187.png)
![4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11681189.png)
![3-(2-furyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681190.png)


![N,N-diethyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B11681212.png)

![4-[(Z)-{[2-(1H-1,2,3-Benzotriazol-1-YL)acetamido]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11681217.png)
![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681221.png)

![2-nitro-N'-[(3-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B11681247.png)
